2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine
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Overview
Description
2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine is a complex organic compound that features a unique combination of an indole ring, a sulfinyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Sulfinylation: The sulfinyl group can be introduced by reacting the indole derivative with a sulfinyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding thioether.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indole structure.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study the function of various biological pathways, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of 2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The fluorophenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethylamine: A simpler compound with similar fluorophenyl and ethanamine groups but lacking the indole and sulfinyl groups.
Indole-3-acetic acid: An indole derivative with a carboxylic acid group instead of the sulfinyl and ethanamine groups.
4-fluoroindole: An indole derivative with a fluorine atom but lacking the sulfinyl and ethanamine groups.
Uniqueness
2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine is unique due to its combination of an indole ring, a sulfinyl group, and a fluorophenyl group. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry, material science, and biological research.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c17-12-7-5-11(6-8-12)15-16(21(20)10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJHHCFFJKWMKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)S(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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